1-O,2-O-Isopropylidene-6-O-trityl-alpha-D-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O,2-O-Isopropylidene-6-O-trityl-alpha-D-glucofuranose is a derivative of glucose, specifically modified to include isopropylidene and trityl protecting groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O,2-O-Isopropylidene-6-O-trityl-alpha-D-glucofuranose can be synthesized from glucose derivatives through a series of protection and deprotection steps. The synthesis typically involves the formation of the isopropylidene group at the 1,2-positions and the trityl group at the 6-position. Common reagents used in these steps include acetone, trityl chloride, and acid catalysts .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key steps involve the selective protection of hydroxyl groups and the use of protecting groups to prevent unwanted reactions during subsequent synthetic steps .
Chemical Reactions Analysis
Types of Reactions: 1-O,2-O-Isopropylidene-6-O-trityl-alpha-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the protecting groups or the core glucose structure.
Substitution: Substitution reactions can replace the protecting groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-O,2-O-Isopropylidene-6-O-trityl-alpha-D-glucofuranose is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It is utilized in the development of pharmaceutical agents and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-O,2-O-Isopropylidene-6-O-trityl-alpha-D-glucofuranose involves its role as a protecting group in organic synthesis. The isopropylidene and trityl groups protect specific hydroxyl groups on the glucose molecule, allowing selective reactions to occur at other positions. This selective protection is crucial for the synthesis of complex molecules .
Comparison with Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: This compound also contains isopropylidene groups but lacks the trityl group, making it less versatile in certain synthetic applications.
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose: Similar in structure but derived from galactose, this compound is used in different biological contexts.
Uniqueness: 1-O,2-O-Isopropylidene-6-O-trityl-alpha-D-glucofuranose is unique due to the combination of isopropylidene and trityl protecting groups, which provide stability and reactivity in synthetic applications. This dual protection allows for selective modifications and the synthesis of complex carbohydrate derivatives .
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(1R)-1-hydroxy-2-trityloxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-27(2)33-25-23(30)24(32-26(25)34-27)22(29)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-26,29-30H,18H2,1-2H3/t22-,23+,24-,25-,26-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKXHENFQCEZRB-JQSCXEDISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.